Cas no 2098074-04-3 (N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine)

N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine is a pyrimidine derivative with a functionalized aminoethyl side chain, offering versatility in synthetic and pharmaceutical applications. Its structure features both primary and secondary amine groups, enabling participation in condensation, alkylation, and coordination reactions. The dimethyl substitution on the pyrimidine ring enhances stability while maintaining reactivity for further modifications. This compound is particularly useful as an intermediate in the synthesis of heterocyclic compounds, agrochemicals, or bioactive molecules. Its balanced lipophilicity and hydrogen-bonding capacity make it suitable for medicinal chemistry research, particularly in the development of kinase inhibitors or antimicrobial agents. The product's purity and well-defined structure ensure reproducibility in downstream applications.
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine structure
2098074-04-3 structure
Product name:N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine
CAS No:2098074-04-3
MF:C8H15N5
MW:181.238200426102
CID:5825029
PubChem ID:121204910

N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine Chemical and Physical Properties

Names and Identifiers

    • 2,4-Pyrimidinediamine, N2-(2-aminoethyl)-N4,6-dimethyl-
    • N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine
    • F1912-0273
    • starbld0044418
    • 2098074-04-3
    • AKOS026713359
    • Inchi: 1S/C8H15N5/c1-6-5-7(10-2)13-8(12-6)11-4-3-9/h5H,3-4,9H2,1-2H3,(H2,10,11,12,13)
    • InChI Key: IUJBBNNSVBEBQA-UHFFFAOYSA-N
    • SMILES: C1(NCCN)=NC(C)=CC(NC)=N1

Computed Properties

  • Exact Mass: 181.13274550g/mol
  • Monoisotopic Mass: 181.13274550g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.9Ų
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.198±0.06 g/cm3(Predicted)
  • Boiling Point: 385.5±52.0 °C(Predicted)
  • pka: 9.23±0.10(Predicted)

N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1912-0273-1g
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine
2098074-04-3 95%+
1g
$301.0 2023-09-06
Life Chemicals
F1912-0273-0.25g
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine
2098074-04-3 95%+
0.25g
$270.0 2023-09-06
Life Chemicals
F1912-0273-2.5g
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine
2098074-04-3 95%+
2.5g
$658.0 2023-09-06
Life Chemicals
F1912-0273-5g
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine
2098074-04-3 95%+
5g
$994.0 2023-09-06
Life Chemicals
F1912-0273-10g
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine
2098074-04-3 95%+
10g
$1398.0 2023-09-06
Life Chemicals
F1912-0273-0.5g
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine
2098074-04-3 95%+
0.5g
$285.0 2023-09-06

Additional information on N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine

Research Brief on N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine (CAS: 2098074-04-3): Recent Advances and Applications

N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine (CAS: 2098074-04-3) is a chemically modified pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel small-molecule inhibitors targeting various biological pathways, including kinase signaling and epigenetic regulation. This research brief aims to summarize the latest findings related to this compound, highlighting its structural properties, mechanism of action, and potential clinical relevance.

Structural analysis of N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine reveals a unique scaffold that allows for versatile interactions with biological targets. The presence of both aminoethyl and dimethylpyrimidine moieties enables hydrogen bonding and hydrophobic interactions, making it an attractive candidate for drug design. Recent computational and experimental studies have demonstrated its binding affinity for specific protein targets, such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which are implicated in cancer and neurodegenerative diseases.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine and evaluated their inhibitory activity against HDAC isoforms. The lead compound exhibited nanomolar potency against HDAC6, a key player in protein aggregation disorders like Alzheimer's disease. These findings suggest that further optimization of this scaffold could yield clinically viable HDAC inhibitors with improved selectivity and pharmacokinetic properties.

Another notable application of this compound lies in its role as a building block for PROTAC (Proteolysis Targeting Chimera) molecules. A recent preprint on bioRxiv described the incorporation of N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine into a heterobifunctional degrader targeting BRD4, an epigenetic reader protein. The resulting molecule demonstrated enhanced proteasomal degradation of BRD4 in vitro, opening new avenues for the development of targeted cancer therapies.

Despite these promising developments, challenges remain in the clinical translation of compounds derived from this scaffold. Issues such as metabolic stability, oral bioavailability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent advances in cryo-EM and AI-driven drug design may accelerate the optimization process, as evidenced by a Nature Communications paper that utilized molecular dynamics simulations to predict the binding modes of related pyrimidine derivatives.

In conclusion, N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine (CAS: 2098074-04-3) represents a versatile chemical scaffold with broad potential in drug discovery. Its applications span from epigenetic modulation to targeted protein degradation, reflecting the growing interest in multifunctional small molecules. Future research should focus on addressing the pharmacological limitations while exploring novel therapeutic indications for this promising compound.

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